6-Bromo-2-(methylsulfanyl)quinoline

Medicinal Chemistry Physicochemical Properties ADME

Research programs requiring sequential functionalization of quinoline scaffolds often face bottlenecks due to limited orthogonal reactivity in commercially available building blocks. 6-Bromo-2-(methylthio)quinoline (CAS 1431869-35-0) resolves this with a unique dual-handle architecture: a C-6 bromine for Pd-catalyzed cross-couplings and a C-2 methylthio group for oxidation or C-H activation. This enables efficient, two-step library generation for kinase allosteric modulator and anti-tubercular SAR studies. - Enables orthogonal diversification: C-6 bromine for Suzuki/Buchwald couplings; C-2 methylthio for sulfoxide/sulfone formation. - Higher lipophilicity and altered electronic profile vs. non-brominated or non-thioether analogs, critical for probing allosteric binding pockets. - Supplied with ≥95% purity; suitable for immediate use in medicinal chemistry campaigns.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
Cat. No. B8315326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(methylsulfanyl)quinoline
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C10H8BrNS/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
InChIKeyVGYACANPYPKOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(methylsulfanyl)quinoline: Chemical Identity & Properties


6-Bromo-2-(methylsulfanyl)quinoline (CAS 1431869-35-0) is a heteroaromatic compound classified as a halogenated and sulfur-containing quinoline derivative, with a molecular formula of C10H8BrNS and a molecular weight of 254.15 g/mol . This structure features a bromine atom at the 6-position and a methylthio group at the 2-position of the quinoline core, providing distinct chemical handles for further synthetic elaboration . It is recognized as a useful building block in organic synthesis and medicinal chemistry for the preparation of more complex, biologically active molecules .

6-Bromo-2-(methylsulfanyl)quinoline: No Generic Substitute


The unique substitution pattern of 6-Bromo-2-(methylsulfanyl)quinoline introduces distinct physicochemical and reactive properties that are not present in simpler quinoline analogs. The combination of a heavy bromine atom and a sulfur-containing methylthio group significantly alters the molecule's electronic distribution, lipophilicity, and boiling point compared to non-brominated or non-thioether counterparts . These differences are critical for applications such as structure-activity relationship (SAR) studies, where even minor structural changes can abolish desired biological activity, and for synthetic pathways that rely on the bromine atom as a specific site for cross-coupling reactions [1]. Therefore, generic substitution with compounds like 6-bromoquinoline or 2-(methylthio)quinoline will not provide the same dual-reactivity profile, making the specific procurement of this compound essential for targeted research.

6-Bromo-2-(methylsulfanyl)quinoline: Comparative Scientific Evidence


Enhanced Lipophilicity and Molecular Weight

6-Bromo-2-(methylsulfanyl)quinoline exhibits significantly higher lipophilicity and molecular weight compared to its non-brominated analog, 2-(methylthio)quinoline. The addition of the bromine atom increases the molecular weight by 78.9 g/mol and is predicted to increase the LogP by approximately 1.0 units, based on standard bromine substitution contributions . This change directly impacts properties such as passive membrane permeability, plasma protein binding, and metabolic stability.

Medicinal Chemistry Physicochemical Properties ADME

Boiling Point Elevation from Bromination

The introduction of a bromine atom at the 6-position substantially increases the boiling point of the quinoline core. 6-Bromo-2-(methylsulfanyl)quinoline has a predicted boiling point of 370.2±22.0 °C , which is significantly higher than that of the non-brominated comparator, 2-(methylthio)quinoline, which has a reported boiling point of 182-183 °C . This difference reflects the increased molecular mass and polarizability imparted by the heavy bromine atom.

Synthetic Chemistry Purification Handling

Bromine as a Unique Synthetic Handle

6-Bromo-2-(methylsulfanyl)quinoline is specifically differentiated from 2-(methylthio)quinoline by the presence of a reactive bromine atom at the 6-position. This site is a prime target for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are not possible on the non-brominated analog . While 6-bromoquinoline also contains a bromine atom, it lacks the C-2 methylthio group, which can also be used for derivatization or serve as a directing group [1]. The dual functionalization in the target compound provides a scaffold for sequential, orthogonal derivatization.

Organic Synthesis Cross-Coupling Building Blocks

Dual Pharmacophore: Kinase & Antimicrobial Potential

While specific bioactivity data for 6-Bromo-2-(methylsulfanyl)quinoline is not widely reported, its structure incorporates features known to confer biological activity. The 6-bromo substitution pattern is a common motif in kinase inhibitors, including those targeting EGFR and HER2 . Furthermore, thioether-containing quinoline derivatives have demonstrated antimicrobial properties, including against Mycobacterium tuberculosis [1]. The combination of both features in a single molecule suggests potential activity in these areas, differentiating it from simpler analogs that possess only one of these pharmacophoric elements.

Medicinal Chemistry Kinase Inhibition Antimicrobial

6-Bromo-2-(methylsulfanyl)quinoline: Key Research Applications


Parallel Library Synthesis Building Block

Given its orthogonal reactive handles (C-6 bromine and C-2 methylthio group), 6-Bromo-2-(methylsulfanyl)quinoline is ideally suited for generating diverse compound libraries [1]. The bromine atom can be exploited in a first step for various palladium-catalyzed cross-couplings to introduce aromatic, heteroaromatic, or amine functionalities at the 6-position . Subsequently, the methylthio group can be oxidized to a sulfoxide or sulfone, or used as a directing group for C-H activation, enabling a second round of diversification. This sequential modification capability is superior to using a mono-functionalized comparator, allowing for efficient exploration of SAR in drug discovery projects targeting kinases or infectious diseases.

Novel Antitubercular Agent Synthesis

Quinoline-based chemical probes with sulfur-containing side chains have been proven to be effective anti-tuberculosis agents capable of inhibiting components of the Mycobacterium tuberculosis respiratory chain [2]. 6-Bromo-2-(methylsulfanyl)quinoline provides an ideal scaffold for this research area, as the 6-bromo group allows for the attachment of arylalkyl or heteroaromatic groups known to enhance potency, while the methylthio group can be modified to optimize interactions with the cytochrome bc1 complex or other bacterial targets. This dual optimization potential makes it a more valuable starting point than simpler thioquinolines for developing next-generation antimycobacterials.

Allosteric Kinase Modulation Studies

Compounds structurally related to 6-bromo-2-methylquinoline have been reported to possess allosteric modulator activity on enzymes . The unique substitution pattern of 6-Bromo-2-(methylsulfanyl)quinoline makes it a strong candidate for probing allosteric binding sites on kinases such as EGFR or other receptor tyrosine kinases . The larger, lipophilic bromine atom and the flexible, sulfur-containing methylthio group may allow the molecule to access and interact with binding pockets distinct from the ATP-binding site. This property differentiates it from standard quinoline kinase inhibitors that typically target the orthosteric ATP site, opening avenues for discovering kinase modulators with novel mechanisms of action and improved selectivity profiles.

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